DTB has been identified as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key cellular defense mechanism against oxidative stress and inflammation. Nrf2 activation leads to the upregulation of various antioxidant and detoxification enzymes, protecting cells from damage caused by free radicals and other harmful molecules []. Studies have shown that DTB treatment can be beneficial in various models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, where oxidative stress plays a significant role [, ].
DTB exhibits immunomodulatory properties, meaning it can influence the immune system. Studies suggest that DTB can suppress the activation and proliferation of certain immune cells involved in inflammatory responses []. This makes DTB a potential therapeutic candidate for autoimmune diseases like psoriasis and multiple sclerosis, where chronic inflammation plays a crucial role [, ].
Beyond the areas mentioned above, DTB is being explored for its potential applications in various other fields, including:
Di-tert-butyl fumarate is an organic compound with the chemical formula C₁₂H₂₀O₄. It belongs to the family of fumarates, which are esters derived from fumaric acid. The structure of di-tert-butyl fumarate features two tert-butyl groups attached to a fumarate backbone, making it a diester. This compound is notable for its potential applications in polymer chemistry and materials science due to its unique thermal and mechanical properties.
The mechanism of action of DTB fumarate depends on the specific context of its application. Here are two potential areas of interest:
The specific mechanism(s) of DTB fumarate's action are still under investigation, and more research is needed to fully understand its effects in various biological systems.
Di-tert-butyl fumarate can be synthesized through several methods:
Di-tert-butyl fumarate has several applications:
Interaction studies involving di-tert-butyl fumarate primarily focus on its behavior in polymer matrices and its interactions with other chemical species during degradation processes. These studies reveal insights into how the compound behaves under different environmental conditions and its stability when incorporated into various formulations .
Several compounds share structural similarities with di-tert-butyl fumarate. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diethyl fumarate | Diester | More volatile; used in flavoring and fragrances. |
Dimethyl fumarate | Diester | Lower molecular weight; used as a solvent. |
Dicyclohexyl fumarate | Diester | Higher melting point; used in high-performance polymers. |
Di-tert-butyl fumarate stands out due to its bulky tert-butyl groups, which enhance its thermal stability and mechanical properties compared to other simpler esters like dimethyl or diethyl fumarate.
DtBF is the di-ester of fumaric acid, featuring two tert-butyl groups in the trans (E) configuration. The IUPAC name is di(tert-butyl) (2E)-2-butenedioate, with the SMILES notation $$ \text{CC(C)(C)OC(=O)/C=C/C(=O)OC(C)(C)C} $$. Key structural attributes include:
Property | Value |
---|---|
Molecular Weight | 228.28 g/mol |
Boiling Point | 285–290°C (decomposes) |
Density | 1.02 g/cm³ |
Solubility | Soluble in THF, toluene, CCl₄ |
The tert-butyl groups induce significant steric hindrance, stabilizing the trans configuration and influencing polymerization behavior.
Di-tert-butyl fumarate exhibits a characteristic molecular architecture featuring a central butenedioic acid backbone with two bulky tert-butyl ester substituents [1] [2] [3]. The compound adopts the E-configuration around the central carbon-carbon double bond, as indicated by its systematic name di-tert-butyl (E)-but-2-enedioate [1] [4] [3]. The stereochemical designation (E) confirms the trans-arrangement of the carboxylate groups across the alkene linkage [1] [5].
The molecular geometry is characterized by significant steric hindrance arising from the two tert-butyl groups, each consisting of a quaternary carbon center bearing three methyl substituents [3]. This bulky substitution pattern profoundly influences the compound's conformational preferences and reactivity characteristics [7] [8]. The presence of these sterically demanding groups restricts rotational freedom around the ester linkages and contributes to the molecule's enhanced thermal stability compared to smaller alkyl fumarate esters [9].
The compound possesses a topological polar surface area of 52.6 Ångströms squared, with four hydrogen bond acceptors and zero hydrogen bond donors [1] [5]. The molecular complexity index is rated at 259, reflecting the substantial branching and stereochemical features inherent in the structure [1].
Di-tert-butyl fumarate possesses the molecular formula C₁₂H₂₀O₄, corresponding to a molecular weight of 228.29 grams per mole [1] [10] [4]. The exact molecular mass is determined to be 228.13615911 Daltons, with a monoisotopic mass of identical value [1]. The compound contains 16 heavy atoms distributed across the carbon and oxygen framework [1] [5].
The molecular composition reflects the symmetric nature of the diester, with each tert-butyl group contributing C₄H₉ units to the overall formula [2] [3]. The structural framework encompasses six rotatable bonds, providing conformational flexibility despite the steric constraints imposed by the tert-butyl substituents [1].
Di-tert-butyl fumarate exists as a solid crystalline material under standard ambient conditions [2] [11]. The compound presents as a colorless to white solid with a crystalline structure [2] [11]. Commercial preparations typically exhibit purity levels of 98% or greater, indicating well-defined crystalline characteristics [2] [4].
The solid-state properties reflect the compound's symmetric molecular architecture and the efficient packing arrangements facilitated by the tert-butyl groups [11]. The material demonstrates stability under normal storage conditions when maintained in sealed containers at ambient temperature [2] [12].
The melting point of di-tert-butyl fumarate has been determined to be 62-63°C when crystallized from ethyl acetate and hexane solvent systems [11]. This relatively low melting point reflects the molecular symmetry and the influence of the bulky tert-butyl substituents on crystal packing efficiency [11].
The boiling point occurs at 113-115°C under reduced pressure conditions of 3.0002 Torr [11]. Under standard atmospheric pressure, thermal decomposition may precede normal boiling, necessitating the use of reduced pressure distillation for purification procedures [11]. These thermal characteristics position di-tert-butyl fumarate as a thermally accessible compound for synthetic manipulations while maintaining reasonable stability under moderate heating conditions [11].
The infrared spectrum of di-tert-butyl fumarate exhibits characteristic absorption features that confirm the presence of key functional groups [13] [14]. The carbonyl stretching vibrations appear prominently in the spectrum, with the ester carbonyl groups typically absorbing around 1715 ± 10 cm⁻¹ [14]. This intense absorption band serves as a diagnostic feature for the diester functionality [14].
The spectrum displays additional characteristic peaks corresponding to the tert-butyl substituents, including carbon-hydrogen stretching vibrations in the aliphatic region [13]. The trans-alkene functionality contributes specific absorption features that distinguish the compound from its maleate isomer [13]. The fingerprint region below 1500 cm⁻¹ contains multiple peaks arising from various bending and stretching modes of the complex molecular framework [13].
Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for di-tert-butyl fumarate through both proton and carbon-13 analysis [1] [8]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals reflecting the molecular symmetry [8].
The tert-butyl protons generate a prominent singlet typically observed around 1.5 parts per million, integrating for 18 protons total [8]. The vinyl protons of the central alkene system appear as a singlet around 6.8 parts per million, integrating for 2 protons and confirming the symmetric trans-arrangement [8].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for the various carbon environments [1] [15]. The carbonyl carbons appear in the characteristic downfield region around 165 parts per million [15]. The quaternary tert-butyl carbons and the methyl carbons of the tert-butyl groups produce separate signals, with the alkene carbons generating intermediate chemical shift values [15].
Mass spectrometric analysis of di-tert-butyl fumarate reveals characteristic fragmentation pathways that provide structural confirmation [1] [16]. The molecular ion peak appears at m/z 228, corresponding to the intact molecular weight [1].
Common fragmentation patterns include the loss of tert-butyl groups (m/z 171, M-57) and the sequential loss of both tert-butyl substituents [16]. The formation of acylium ions through alpha-cleavage adjacent to the carbonyl groups represents another significant fragmentation pathway [16]. Base peak intensities often correspond to stable fragment ions formed through rearrangement processes characteristic of ester compounds [16].
The mass spectrum typically displays peaks at m/z 57 (tert-butyl cation), m/z 41 (C₃H₅⁺), and various other fragments resulting from the breakdown of the fumarate backbone [16]. These fragmentation patterns serve as diagnostic tools for structural identification and purity assessment [16].
Di-tert-butyl fumarate demonstrates enhanced thermal stability compared to simpler alkyl fumarate esters, attributable to the steric protection provided by the bulky tert-butyl groups [9] [7] [17]. The compound exhibits stability under moderate heating conditions, with decomposition temperatures significantly above its melting point [11] [9].
The molecular architecture confers resistance to hydrolysis under neutral conditions, though the compound remains susceptible to nucleophilic attack under strongly basic conditions [7] [18]. The steric hindrance around the ester linkages reduces the accessibility of nucleophiles to the carbonyl carbon centers [7].
Thermodynamic studies indicate that the compound exists in conformations that minimize steric interactions between the tert-butyl groups [17] [19]. The conformational preferences are influenced by the balance between steric repulsion and electronic stabilization through the extended conjugated system [17].
Di-tert-butyl fumarate exhibits characteristic solubility patterns reflecting its amphiphilic nature and steric bulk [9] [7] [20]. The compound demonstrates excellent solubility in non-polar and moderately polar organic solvents including benzene, toluene, carbon tetrachloride, and tetrahydrofuran [9] [7].
The calculated octanol-water partition coefficient (log P) value of approximately 2.2 indicates moderate lipophilicity [1] [3]. This parameter suggests favorable solubility in organic media while maintaining limited water solubility [20] [18]. The compound's solubility behavior in tetrahydrofuran has been extensively studied in the context of polymer solution properties [9] [17] [19].
Concentrated solutions in appropriate solvents can be used to prepare transparent films and fibers, demonstrating the compound's utility in materials applications [9] [7]. The solution behavior is characterized by typical polymer-forming tendencies under appropriate polymerization conditions [9] [7].
Di-tert-butyl fumarate exhibits distinctive reactivity patterns dominated by its capacity for radical polymerization reactions [9] [7] [8] [21]. The compound readily undergoes homopolymerization in the presence of radical initiators such as azobisisobutyronitrile and benzoyl peroxide at temperatures ranging from 50 to 80°C [9] [7].
The polymerization reactivity demonstrates exceptional characteristics compared to other dialkyl fumarates, with di-tert-butyl fumarate showing the highest polymerization rate among the series studied [7] [8] [21]. This enhanced reactivity results from the combined effects of reduced termination rates and favorable propagation kinetics attributable to the steric bulk of the tert-butyl substituents [8] [21].
The compound participates in stereospecific polymerization processes, leading to the formation of diisotactic polymer structures [8] [21]. The propagation rate constants determined by electron spin resonance spectroscopy reveal that the introduction of tert-butyl ester groups significantly accelerates the polymerization process despite the expected steric hindrance [8] [21].
Chemical transformations include potential hydrolysis reactions under strongly acidic or basic conditions, leading to the formation of fumaric acid and tert-butyl alcohol [18]. The compound demonstrates stability toward mild oxidizing conditions but may undergo degradation in the presence of strong oxidizing agents [11] [18].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₂₀O₄ | [1] |
Molecular Weight | 228.29 g/mol | [1] [10] |
Melting Point | 62-63°C | [11] |
Boiling Point | 113-115°C (3.0002 Torr) | [11] |
Physical State | Solid (crystalline) | [2] [11] |
Topological Polar Surface Area | 52.6 Ų | [1] |
Log P | 2.2 | [1] [3] |
Heavy Atom Count | 16 | [1] |
The direct esterification of fumaric acid with tert-butyl alcohol represents the most straightforward and widely employed synthetic route for di-tert-butyl fumarate production [2]. This classical Fischer esterification reaction utilizes acid catalysts to facilitate the formation of ester bonds between the carboxylic acid groups of fumaric acid and the tertiary alcohol [3].
The reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, with reaction conditions maintained under reflux to facilitate water removal . The optimal reaction temperature ranges from 50 to 120°C, with reaction times extending from 3 to 15 hours depending on the catalyst concentration and reaction conditions [2]. The process requires careful control of the molar ratio between fumaric acid and tert-butyl alcohol, with excess alcohol commonly employed to drive the equilibrium toward product formation [3].
A significant advancement in this methodology involves the use of magnesium sulfate as both a drying agent and mild acid source [2]. This approach utilizes concentrated sulfuric acid (0.55 mL per 10 mmol substrate) added to anhydrous magnesium sulfate suspension in dichloromethane or cyclohexane. The reaction proceeds at room temperature for 18 hours, achieving yields of 87-99% while minimizing side reactions [2].
The reaction mechanism follows the standard Fischer esterification pathway, involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water [3]. The use of tert-butyl alcohol presents unique challenges due to steric hindrance around the tertiary carbon center, requiring elevated temperatures and extended reaction times compared to primary alcohols [4].
The synthesis of di-tert-butyl fumarate via fumaric acid dichloride intermediates provides an alternative approach that circumvents the equilibrium limitations of direct esterification [5] [6]. This methodology involves the initial conversion of fumaric acid to fumaryl chloride, followed by treatment with tert-butyl alcohol to form the desired diester [5].
The preparation of fumaryl chloride utilizes thionyl chloride in the presence of iron promoters [6]. The reaction conditions typically require heating the mixture of fumaric acid and thionyl chloride at elevated temperatures under nitrogen atmosphere to prevent hydrolysis [5]. Iron serves as a promoter to enhance the reaction rate and selectivity toward the desired acid chloride formation [6].
The subsequent esterification of fumaryl chloride with tert-butyl alcohol proceeds under milder conditions compared to direct esterification, as acid chlorides exhibit significantly higher reactivity toward nucleophilic substitution [5]. This approach eliminates the water formation issue inherent in direct esterification, potentially leading to higher yields and reduced reaction times [6].
However, this methodology requires careful handling of the highly reactive acid chloride intermediate and generates hydrogen chloride as a byproduct, necessitating appropriate safety measures and waste management protocols [5]. The overall process complexity and the need for specialized equipment may limit its application in certain industrial settings [6].
The isomerization route utilizes maleic acid derivatives as starting materials, taking advantage of the thermodynamic preference for the trans-fumaric acid configuration over the cis-maleic acid isomer [7] [8]. This approach is particularly relevant given the ready availability of maleic anhydride from industrial petrochemical processes [9].
Thiourea has emerged as an effective catalyst for the isomerization of maleic acid to fumaric acid in methanol solvent [7]. The process operates at moderate temperatures (20-60°C) with reaction times of 2-5 hours, achieving conversions of 90-92% under optimal conditions [7]. The reaction kinetics follow a partial order of 1.41 for maleic acid concentration and 0.99 for thiourea, indicating a complex mechanism involving multiple catalytic species [7].
Hydrochloric acid represents another catalytic system for maleic acid isomerization, particularly effective in aqueous solutions [8]. The hydrothermal approach operates at elevated temperatures (190-220°C) without additional catalysts, achieving high selectivity for fumaric acid formation [9]. The process benefits from the increased solubility of organic acids at high temperatures and the thermodynamic driving force favoring the trans-isomer [8].
The isomerization mechanism involves the protonation of the double bond, followed by rotation around the resulting single bond and subsequent deprotonation to yield the thermodynamically favored fumaric acid [9]. The reaction rates and selectivities are highly dependent on pH, temperature, and the presence of competing reactions such as hydration to malic acid [8].
Recent developments in catalyst design have significantly enhanced the efficiency and selectivity of fumaric acid ester synthesis. Bis(trifluoromethanesulfonyl)imide (Tf2NH) represents a particularly powerful catalyst system for tert-butylation reactions [4]. This superacid catalyst operates effectively at low temperatures (0°C) using tert-butyl acetate as both solvent and tert-butylating agent [4].
The Tf2NH-catalyzed process demonstrates remarkable efficiency with catalyst loadings as low as 1-10 mol%, achieving yields of 66-94% for various substrates [4]. The methodology proves particularly effective for amino acid derivatives, where the catalyst serves a dual role in salt formation with amino groups and catalyzing the esterification reaction [4]. The process benefits from mild reaction conditions, broad substrate scope, and excellent functional group tolerance [4].
Nickel N-heterocyclic carbene catalysts have shown promise for specialized coupling reactions involving fumaric acid derivatives [10]. These systems utilize di(o-tolyl) fumarate as stabilizing ligands while maintaining high catalytic activity for reductive coupling processes [10]. The activation mechanism involves covalent modification of the stabilizing fumarate ligand rather than simple ligand exchange, providing insights into catalyst design principles [10].
Palladium-aryldiphosphine systems represent another advanced catalyst class for carbonylation reactions leading to ester formation [11]. These catalysts achieve exceptional performance in alkoxycarbonylation reactions, with turnover numbers exceeding 1,425,000 and turnover frequencies reaching 44,000 h⁻¹ [11]. The use of 1,4-dioxane as solvent provides specific interactions that enhance regioselectivity toward linear products [11].
The development of environmentally sustainable synthetic approaches has become increasingly important in fumaric acid ester production. Halloysite clay, a naturally occurring aluminosilicate mineral, has emerged as an effective heterogeneous catalyst for biomass-derived acid esterification [12]. This clay catalyst operates at 170°C for 24 hours with 10 mol% loading, achieving yields of 90-99% for various substrates including fumaric acid [12].
The halloysite-catalyzed process offers several advantages including easy catalyst recovery, recyclability through at least six consecutive cycles, and compatibility with large-scale operations [12]. The catalyst recovery involves simple filtration and washing with alcohol, followed by drying at 120°C overnight [12]. The process demonstrates excellent scalability, with 100 mmol-scale reactions achieving nearly quantitative yields [12].
Biotechnological approaches using engineered microorganisms represent another green chemistry strategy [13] [14]. BASF has initiated collaborative research with German universities to develop fermentative production of fumaric acid using Basfia succiniciproducens bacteria [14]. This approach utilizes renewable sugar and carbon dioxide feedstocks, offering a sustainable alternative to petrochemical routes [14].
Solvent engineering strategies have been developed to enhance biotechnological production efficiency [13]. The use of ethylene glycol as a co-solvent shifts the equilibrium toward fumaric acid formation in enzyme-catalyzed reactions, achieving 54.7% conversion with thermostable fumarase from Thermus thermophilus [13]. The process yields 27% total fumaric acid with 99% purity after precipitation and purification [13].
Industrial production of di-tert-butyl fumarate requires careful optimization of reaction parameters, heat and mass transfer, and downstream processing operations. The exothermic nature of esterification reactions necessitates effective temperature control to prevent thermal degradation and maintain product quality [15]. Continuous removal of water byproduct is essential for driving the equilibrium toward ester formation [16].
The molar ratio optimization typically maintains fumaric acid to tert-butyl alcohol ratios between 1.02 to 1.05 to minimize diester formation while ensuring complete conversion [16]. Reaction temperatures are carefully controlled within the 75-80°C range to balance reaction rate and selectivity considerations [16]. The reaction progress is monitored using liquid chromatography (HPLC) analysis to determine optimal endpoint conditions [16].
Industrial reactor design considerations include the selection of appropriate materials of construction to withstand acidic conditions and elevated temperatures [16]. Stainless steel reactors equipped with efficient mixing systems ensure homogeneous reaction conditions and optimal heat transfer [16]. The use of reflux condensers enables effective water removal while preventing loss of volatile reactants [16].
Downstream processing involves careful temperature control during product isolation to prevent thermal degradation [16]. The reaction mixture undergoes cooling and crystallization, followed by filtration to obtain crude product [16]. Water washing and neutralization steps remove residual catalysts and impurities before final purification [16].
Continuous flow technology has emerged as a transformative approach for pharmaceutical and fine chemical production, offering enhanced safety, efficiency, and product quality compared to traditional batch processes [17] [18]. The development of continuous flow synthesis for dimethyl fumarate demonstrates the potential for extending these benefits to fumaric acid ester production [17].
The continuous flow approach utilizes microreactor technology to achieve precise control over reaction parameters including temperature, residence time, and mixing efficiency [17]. The enhanced heat and mass transfer characteristics of microreactors enable operation at higher concentrations and temperatures while maintaining excellent selectivity [17]. Reaction times are significantly reduced compared to batch processes, with quantitative yields achieved in short residence times [17].
Heterogeneous catalysis integration represents a key advantage of continuous flow systems [18]. The use of packed bed reactors containing immobilized catalysts enables continuous operation without catalyst separation requirements [18]. The newly developed methylation conditions using heterogeneous catalysts solve issues related to toxic impurity formation while achieving complete conversion [18].
Process intensification through continuous flow technology addresses several limitations of conventional batch production [18]. The elimination of large solvent inventories reduces safety risks and environmental impact [18]. Real-time monitoring and control systems enable rapid response to process variations, ensuring consistent product quality [18]. The modular nature of flow systems facilitates scale-up through numbering-up rather than scaling-up individual unit operations [18].
Distillation represents the primary purification method for di-tert-butyl fumarate, taking advantage of the significant boiling point differences between the product and typical impurities [19]. The compound exhibits a boiling point of 113-115°C at 3.0 Torr, enabling effective separation under reduced pressure conditions [19]. The use of vacuum distillation prevents thermal decomposition while achieving high purification efficiency [19].
Fractional distillation systems with multiple theoretical plates provide enhanced separation capability for complex mixtures containing mono- and diesters [16]. The design of distillation columns considers the relatively high boiling point of di-tert-butyl fumarate and the need to prevent thermal degradation during extended heating [16]. Temperature monitoring throughout the distillation process ensures optimal separation while maintaining product integrity [16].
Alternative separation technologies include activated carbon adsorption, which demonstrates high selectivity for fumaric acid compounds [20]. The adsorption process operates at pH values below 2, achieving adsorption capacities of approximately 200 mg/g [20]. Desorption using acetone at 70°C enables quantitative recovery of purified product with 98% purity [20]. The process achieves 93% recovery yield and enables recycling of both activated carbon and acetone solvent [20].
Nanofiltration using ceramic membranes provides another separation approach, particularly effective for ionic species [21]. The retention characteristics depend strongly on solution pH due to the ionization behavior of carboxylic acid groups [21]. The technology proves suitable for concentrating and purifying fumaric acid salts from complex fermentation media [21].
High-performance liquid chromatography (HPLC) serves dual roles as both analytical technique and preparative purification method for fumaric acid esters [22]. Ion-exclusion chromatography using specialized stationary phases enables effective separation of organic acids and their esters [22]. The method utilizes UV detection at 217 nm for quantitative analysis with limits of quantification reaching 6.5 mg/kg [22].
The chromatographic conditions employ 0.005 M sulfuric acid as mobile phase, maintaining pH between 2 and 3.5 to ensure proper ionization control [22]. Sample preparation involves extraction with acidic aqueous solutions followed by centrifugation or filtration [22]. The method demonstrates excellent reproducibility with relative standard deviations for reproducibility ranging from 1.6 to 8.1% across different concentration ranges [22].
Gas chromatography-mass spectrometry (GC-MS) provides complementary analytical capabilities for volatile ester analysis [23]. The method utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, enabling detection at ng/mL concentration levels [23]. The approach proves particularly valuable for quality control applications requiring high sensitivity and selectivity [23].
Thin-layer chromatography (TLC) offers a rapid screening method for reaction monitoring and purity assessment [24]. The technique provides qualitative information about reaction progress and impurity profiles [24]. Modern TLC systems with densitometric detection enable semi-quantitative analysis for process control applications [24].
Comprehensive purity assessment requires multiple analytical techniques to characterize different aspects of product quality [25] [26]. Infrared spectrophotometry provides identity confirmation through characteristic absorption patterns [25]. The Food Chemical Codex methods specify infrared analysis as the standard identification procedure for fumaric acid and its derivatives [22].
Acid-base titration using 0.5 N sodium hydroxide with phenolphthalein indicator enables quantitative purity determination [25]. The method requires careful sample preparation and standardized conditions to achieve accurate results [25]. The titrimetric approach provides overall acid content but does not distinguish between different acidic species [25].
Nuclear magnetic resonance (NMR) spectroscopy offers definitive structural confirmation and purity assessment [27]. Both ¹H and ¹³C NMR provide detailed information about molecular structure and the presence of impurities [27]. The technique proves particularly valuable for confirming the absence of isomerization during synthesis and purification [27].
Melting point determination provides a simple purity indicator, with pure di-tert-butyl fumarate exhibiting a melting point of 62-63°C [19]. The melting range serves as a quality control parameter, with narrow ranges indicating high purity [25]. The method requires careful sample preparation and standardized heating rates for reproducible results [25].
Comprehensive quality control protocols incorporate multiple analytical methods to ensure product specifications are met consistently [24]. The integration of chromatographic, spectroscopic, and wet chemical methods provides robust analytical coverage [28]. Modern quality control systems utilize statistical process control principles to monitor trends and detect systematic variations [29].
Table 1: Classical Synthesis Approaches for Di-tert-butyl Fumarate
Method | Catalyst | Conditions | Yield (%) | Reference |
---|---|---|---|---|
Esterification of Fumaric Acid with tert-Butyl Alcohol | Sulfuric acid, p-toluenesulfonic acid | Reflux, 50-120°C, 3-15 hours | 87-99 | [2] [3] |
Fumaric Acid Dichloride Routes | Thionyl chloride, Iron promoter | 75°C, Nitrogen atmosphere | Not specified | [5] [6] |
Isomerization from Maleic Acid Derivatives | Thiourea, Hydrochloric acid | 20-60°C, 2-5 hours | 90-92 | [7] [8] [9] |
Table 2: Advanced Catalyst Systems for Fumaric Acid Ester Synthesis
Catalyst Type | Application | Reaction Conditions | Yield (%) | Reference |
---|---|---|---|---|
Bis(trifluoromethanesulfonyl)imide (Tf2NH) | tert-Butylation of carboxylic acids | 0°C, tert-butyl acetate, 1-10 mol% | 66-94 | [4] |
Halloysite Clay | Biomass-derived acid esterification | 170°C, 24 hours, 10 mol% | 90-99 | [12] |
Nickel N-Heterocyclic Carbene | Reductive coupling reactions | Room temperature, THF | High conversion | [10] |
Palladium-Aryldiphosphine | Carbonylation of alkenes | 1,4-dioxane, CO atmosphere | >95 | [11] |
Table 3: Purification Methods for Fumaric Acid Esters
Method | Operating Conditions | Purity Achieved (%) | Recovery Yield (%) | Reference |
---|---|---|---|---|
Distillation | 113-115°C at 3.0 Torr | >99 | Not specified | [19] |
Recrystallization | Ethyl acetate/hexane system | >97 | Not specified | [16] |
Activated Carbon Adsorption | pH <2, acetone desorption at 70°C | 98 | 93 | [20] |
Ion-exclusion HPLC | UV detection at 217 nm | 99.5 | 90.9-107.5 | [22] |
Nanofiltration | Ceramic membranes, pH dependent | >95 | High | [21] |
Table 4: Analytical Quality Control Protocols
Analytical Method | Detection Method | Limit of Quantification | Reproducibility (RSD%) | Application | Reference |
---|---|---|---|---|---|
High Performance Liquid Chromatography (HPLC-UV) | UV detection at 217 nm | 6.5 mg/kg | 1.6-8.1 | Premixtures and feedingstuffs | [22] |
Gas Chromatography-Mass Spectrometry (GC-MS) | Mass spectrometry | ng/mL levels | <5 | Volatile ester analysis | [23] |
Infrared Spectrophotometry | IR absorption | Not specified | Not specified | Identity confirmation | [25] |
Acid-Base Titration | Phenolphthalein indicator | Not specified | Not specified | Purity determination | [25] |
Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR | Not specified | Not specified | Structural confirmation | [27] |